molecular formula C8H6BrN B052883 3-Bromobenzyl cyanide CAS No. 31938-07-5

3-Bromobenzyl cyanide

Cat. No. B052883
CAS RN: 31938-07-5
M. Wt: 196.04 g/mol
InChI Key: UUZYFBXKWIQKTF-UHFFFAOYSA-N
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Description

3-Bromobenzyl cyanide is a chemical compound with the molecular formula C8H6BrN . It is also known as 3-Bromophenylacetonitrile . It is a pale yellow crystalline solid that melts at 77°F to give a colorless liquid . It is denser than water and insoluble in water . It was used as a lachrymatory agent in World War I by the Allied Powers .


Synthesis Analysis

3-Bromophenylacetonitrile has been used in the synthesis of a series of aminoethylbiphenyls and novel 5-HT7 receptor ligands . It has also been used in the synthesis of 2-(1-cyano-1-(3-bromophenyl))methylidene-3-phenylthiazolidine-4,5-dione .


Molecular Structure Analysis

The molecular weight of 3-Bromobenzyl cyanide is 196.04 . The linear formula of this compound is BrC6H4CH2CN .


Physical And Chemical Properties Analysis

3-Bromobenzyl cyanide is a solid that melts at 118°F . It is denser than water and insoluble in water . It has a boiling point of 286.2±15.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis of Aminoethylbiphenyls

3-Bromophenylacetonitrile has been used in the synthesis of a series of aminoethylbiphenyls . These compounds are of interest in medicinal chemistry due to their potential biological activities.

Synthesis of Novel 5-HT7 Receptor Ligands

The compound has also been used in the creation of novel 5-HT7 receptor ligands . The 5-HT7 receptor is a target for the treatment of several neurological disorders, including depression, anxiety, and schizophrenia.

Synthesis of 2-(1-cyano-1-(3-bromophenyl))methylidene-3-phenylthiazolidine-4,5-dione

Another application of 3-Bromophenylacetonitrile is in the synthesis of 2-(1-cyano-1-(3-bromophenyl))methylidene-3-phenylthiazolidine-4,5-dione . This compound could have potential applications in medicinal chemistry.

Safety and Hazards

3-Bromobenzyl cyanide is considered hazardous. It causes severe skin burns and eye damage . It is also toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing its dust/fume/gas/mist/vapors/spray . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

3-Bromobenzyl cyanide was used as a lachrymatory agent in World War I, but it is now considered obsolete for this purpose . Its future directions are not clear from the available information.

properties

IUPAC Name

2-(3-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYFBXKWIQKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075322
Record name 3-Bromobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylacetonitrile

CAS RN

31938-07-5
Record name (3-Bromophenyl)acetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzyl cyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)acetonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.228
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Synthesis routes and methods

Procedure details

2-(3-Bromophenyl)acetamide (10.0 g, 46.73 mmol) (example 1) in dry 1,4-dioxane (100 mL) was cooled to 0° C. Triethylamine (18.91 g, 187.92 mmol) was added and the reaction mixture was stirred for about 10 minutes. Trifluoroacetic anhydride (39.26 g, 186.92 mmol) was added dropwise at 0° C. and the reaction mixture was stirred at room temperature for about 12 hours. The reaction mixture was poured into cold water, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulphate, filtered and the solvent evaporated under vacuum. An oily residue was obtained which was purified by column chromatography over silica gel using ethyl acetate and hexane (1:49) to afford the title compound as light yellow colored oil. Yield: 8.4 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.91 g
Type
reactant
Reaction Step Two
Quantity
39.26 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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